Ethyl 1-(methylamino)cyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC18136305
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethyl 1-(methylamino)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3 |
| Standard InChI Key | MLJGKEXPXRPLGK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCCC1)NC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure includes a cyclopentane ring with a methylamino group (-NHCH₃) and an ethyl ester (-COOEt) at the 1-position. This configuration introduces steric hindrance and electronic effects, influencing its reactivity and interactions .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 1-(methylamino)cyclopentane-1-carboxylate |
| Canonical SMILES | CCOC(=O)C1(CCCC1)NC |
| InChI Key | MLJGKEXPXRPLGK-UHFFFAOYSA-N |
| PubChem CID | 60788231 |
Spectroscopic Properties
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NMR: The NMR spectrum (CDCl₃) exhibits signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methylamino protons (δ 2.4–2.6 ppm, singlet), and cyclopentane protons (δ 1.5–2.1 ppm, multiplet) .
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IR: Stretching vibrations at ~1730 cm⁻¹ (C=O ester) and ~3350 cm⁻¹ (N-H) confirm functional groups.
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step pathways involving cyclopentane precursors:
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Acylation of Cyclopentane Carbonitrile: Methylamine reacts with cyclopentane carbonitrile under acidic conditions to form the methylamino intermediate.
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Esterification: Subsequent treatment with ethanol and a catalytic acid (e.g., H₂SO₄) yields the ethyl ester .
Representative Reaction:
Reactivity Profile
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Ester Hydrolysis: Reacts with aqueous NaOH to form the corresponding carboxylic acid.
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Amine Alkylation: The methylamino group undergoes alkylation with alkyl halides, enabling derivative synthesis .
Biological Activities and Applications
Enzyme Inhibition
The methylamino group facilitates hydrogen bonding with enzymatic active sites. Studies suggest inhibitory activity against proteases and kinases, though specific targets require further validation .
Neuraminidase Inhibition
Cyclopentane-based compounds are explored as neuraminidase inhibitors for influenza treatment. Ethyl 1-(methylamino)cyclopentane-1-carboxylate’s amine and ester groups may interact with viral neuraminidase’s active site, analogous to patented derivatives.
Pharmacokinetic and Toxicological Insights
Absorption and Distribution
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LogP: Estimated at 1.8, indicating moderate lipophilicity and potential blood-brain barrier penetration .
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Plasma Stability: High stability in human plasma (t₁/₂ > 24 h), suggesting prolonged systemic exposure .
Toxicity Profile
Preliminary assays in murine models show low acute toxicity (LD₅₀ > 500 mg/kg). Chronic toxicity data remain unpublished.
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing boronate esters for Suzuki-Miyaura cross-coupling reactions, critical for aryl-aryl bond formation in drug candidates.
Material Science
The cyclopentane core enhances thermal stability in polymers, with applications in high-performance coatings .
Future Directions
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